molecular formula C10H15N3O B12271774 N-cyclopentyl-5-methoxypyrimidin-2-amine

N-cyclopentyl-5-methoxypyrimidin-2-amine

Cat. No.: B12271774
M. Wt: 193.25 g/mol
InChI Key: PZMHSYXASUMKRG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-methoxypyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a key synthetic intermediate for the development of targeted therapies. Its molecular structure, which features a pyrimidine ring—a privileged scaffold in pharmaceuticals—substituted with a methoxy group at the 5-position and a cyclopentylamine at the 2-position, makes it a versatile precursor for constructing more complex molecules. The primary research value of this compound and its structural analogs lies in their application as kinase inhibitors . Kinases are enzymes critical in regulating signal transduction pathways, and their dysfunction is implicated in various diseases, including cancers. Specifically, N-phenylpyrimidin-2-amine analogs have been documented as potent inhibitors of the Axl kinase , a receptor tyrosine kinase that plays a key role in cell proliferation, survival, and migration . The pyrimidin-2-amine core is a common pharmacophore in drug design, and its substitution pattern, akin to the this compound structure, is frequently explored to optimize binding affinity and selectivity toward specific kinase targets . From a synthetic chemistry perspective, the presence of the cyclopentyl group is a notable feature. Chiral amines are key units of bioactive molecules , accounting for a substantial portion of top-selling small-molecule drugs . The cyclopentyl moiety can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can be central to achieving stereochemical complexity in advanced drug candidates . Researchers utilize such building blocks in modular synthesis protocols to access structurally diverse and complex amines with high stereoselectivity . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications. It is an essential tool for scientists working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel chemical entities for biological evaluation.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-cyclopentyl-5-methoxypyrimidin-2-amine

InChI

InChI=1S/C10H15N3O/c1-14-9-6-11-10(12-7-9)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)

InChI Key

PZMHSYXASUMKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5-Methoxypyrimidine

This intermediate is typically synthesized via:

  • Chlorination of 5-methoxypyrimidin-2-ol using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Direct methoxylation of 2,5-dichloropyrimidine using sodium methoxide in methanol.

Example Protocol :

  • 5-Methoxypyrimidin-2-ol (1.0 equiv) is refluxed with POCl₃ (3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF) at 110°C for 4 hours.
  • The reaction mixture is quenched with ice water, neutralized with NaOH, and extracted with dichloromethane.
  • Purification by silica gel chromatography yields 2-chloro-5-methoxypyrimidine (78% yield).

Amination with Cyclopentylamine

The chlorine atom at the 2-position is displaced by cyclopentylamine under basic conditions:

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature: 80–100°C for 6–12 hours

Optimization Insights :

  • Catalytic Systems: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates by phase-transfer catalysis.
  • Yield: 65–82%.

Cyclization of Precursors with Guanidine Derivatives

An alternative approach involves constructing the pyrimidine ring de novo using cyclization reactions. This method is advantageous for introducing substituents at specific positions during ring formation.

Biginelli-Inspired Three-Component Reaction

A modified Biginelli reaction condenses α-cyanoketones , aldehydes , and guanidines to form 2-aminopyrimidine derivatives.

General Procedure :

  • α-Cyanoketone (1.0 equiv), aldehyde (1.2 equiv), and guanidine hydrochloride (1.5 equiv) are heated in ethanol at 80°C for 8 hours.
  • The intermediate 1,4-dihydropyrimidine undergoes spontaneous aromatization to yield the pyrimidine core.

Adaptation for Target Compound :

  • Use 5-methoxy-2-cyanoketone and cyclopentylamine -derived guanidine to introduce substituents.
  • Yield: 45–60%.

Malonate-Based Cyclization

Diethyl malonate derivatives serve as precursors for pyrimidine ring formation. A patent outlines the following steps:

  • Nitrosation : Diethyl malonate reacts with sodium nitrite in acetic acid to form isonitroso diethyl malonate.
  • Reduction and Formylation : Zinc powder and formic acid reduce the nitroso group, followed by formylation.
  • Cyclization with Guanidine : The formylated malonate cyclizes with guanidine hydrochloride in methanol/sodium methoxide.

Key Data :

Step Conditions Yield
Nitrosation 5–10°C, 2 hours 85%
Reduction/Formylation Reflux in formic acid, 3 hours 73%
Cyclization 30% NaOMe/MeOH, 70°C, 4 hours 68%

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrimidine ring.

Buchwald-Hartwig Amination

This method couples aryl halides with amines using palladium catalysts. For this compound:

Protocol :

  • 2-Bromo-5-methoxypyrimidine (1.0 equiv), cyclopentylamine (1.5 equiv), Pd₂(dba)₃ (2 mol%), and DavePhos (4 mol%) are heated in toluene at 100°C for 12 hours.
  • The reaction is quenched with NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.

Optimization :

  • Ligand Effects : Bulky phosphine ligands (Xantphos, BINAP) improve yields.
  • Yield: 70–88%.

Suzuki-Miyaura Coupling

While typically used for carbon-carbon bonds, Suzuki coupling can introduce boron-containing amines. However, this method is less common for direct amine installation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic Substitution Simple, scalable Requires pre-functionalized intermediate 65–82%
Cyclization Builds ring with substituents Multi-step, moderate yields 45–68%
Buchwald-Hartwig High regioselectivity Costly catalysts 70–88%

Key Findings :

  • Nucleophilic substitution is preferred for industrial-scale synthesis due to operational simplicity.
  • Buchwald-Hartwig amination offers superior yields but requires stringent anhydrous conditions.

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may lead to side reactions at high temperatures.
  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C).

Protecting Group Strategies

  • Methoxy Group Stability : The 5-methoxy substituent is resistant to cleavage under acidic or basic conditions used in these methods.
  • Amine Protection : Cyclopentylamine may require Boc protection if competing reactions occur at the amine.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Thionyl chloride, dimethylamine, tetrahydrofuran (THF), room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-methoxypyrimidin-2-one, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that N-cyclopentyl-5-methoxypyrimidin-2-amine exhibits significant antiviral properties. Its mechanism of action involves inhibiting specific viral enzymes, thereby preventing viral replication. This makes it a promising candidate for developing treatments against various viral infections.

Anticancer Properties

The compound has also been studied for its anticancer effects. It has shown the ability to inhibit enzymes related to cancer progression, making it a potential lead compound for cancer therapy. The interaction with specific molecular targets is crucial for understanding its therapeutic potential and guiding further drug development efforts.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory activities. This broad range of biological effects positions it as a versatile compound in therapeutic applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

  • Antiviral Studies: In vitro assays have demonstrated significant inhibition of viral replication at low concentrations, suggesting potential for therapeutic use.
  • Cancer Research: Preclinical studies have shown that this compound can reduce tumor cell viability by targeting key enzymes involved in cancer metabolism.
  • Inflammation Models: Animal models have indicated reduced inflammation markers following treatment with this compound, supporting its anti-inflammatory claims.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8)
  • Structure : Chlorine replaces the methoxy group at position 5.
  • Molecular Formula : C₉H₁₂ClN₃ (MW: 205.67 g/mol).
  • Key Differences :
    • The electron-withdrawing chlorine atom increases electrophilicity at position 5, favoring nucleophilic substitution reactions compared to the electron-donating methoxy group.
    • Higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C–Cl bond’s susceptibility to displacement .
N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine (CAS 1410239-25-6)
  • Structure : A 4-methoxyphenyl group at position 5 and a cyclopropylamine at position 2.
  • Molecular Formula : C₁₅H₁₇N₃O (MW: 255.31 g/mol).
  • Cyclopropylamine’s smaller ring size reduces steric hindrance compared to cyclopentyl, possibly improving binding affinity in enzyme pockets .

Substituent Variations at Position 2

2-Methoxy-N-methylpyrimidin-5-amine (CID 55298893)
  • Structure : Methoxy at position 2 and methylamine at position 5.
  • Molecular Formula : C₆H₉N₃O (MW: 139.16 g/mol).
  • Key Differences: The inverted substitution pattern alters electronic distribution, with the methoxy group at position 2 stabilizing the ring via resonance.
N-Cyclohexyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
  • Structure : Cyclohexylamine at position 2 and a fused cyclopenta ring.
  • Molecular Formula: Not explicitly provided (estimated ~C₁₄H₂₁N₃).
  • Key Differences :
    • Cyclohexyl’s larger size may hinder rotational freedom and reduce bioavailability.
    • The fused cyclopenta ring introduces conformational rigidity, affecting binding to planar biological targets .

Functional Group and Pharmacophore Modifications

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structure : Fluorophenyl and methoxyphenyl groups at positions 4 and 5, respectively.
  • Key Differences :
    • Fluorine enhances metabolic stability and bioavailability via reduced oxidative metabolism.
    • Intramolecular N–H⋯N hydrogen bonding stabilizes the crystal lattice, as observed in X-ray studies .
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
  • Structure: Ethoxy group replaces methoxy at the 4-position of the anilino moiety.
  • Key Differences: The ethoxy group increases lipophilicity and may prolong half-life in vivo. Intermolecular N–H⋯N and C–H⋯O hydrogen bonds form dimeric structures, contrasting with the monomeric packing of methoxy analogs .

Bioactivity

  • Antimicrobial Activity : Pyrimidine derivatives with halogen (e.g., Cl, F) or methoxy substituents exhibit antibacterial and antifungal properties. The methoxy group’s electron donation may modulate interactions with microbial enzymes .

Solubility and Stability

  • Methoxy vs. Chloro : Methoxy-substituted compounds generally exhibit higher aqueous solubility due to polarity, whereas chloro analogs are more lipophilic.
  • Cyclopentyl vs. Cyclohexyl : Cyclopentyl’s intermediate ring size balances solubility and membrane permeability better than bulkier cyclohexyl .

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